6-Benzyl-1,3,5-triazine-2,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-benzyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c11-9-13-8(14-10(12)15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOXQMPUXDWYPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171770 | |
| Record name | 6-Benzyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
201.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1853-88-9 | |
| Record name | 6-(Phenylmethyl)-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1853-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Benzyl-1,3,5-triazine-2,4-diamine | |
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| Record name | NSC4406 | |
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| Record name | 6-Benzyl-1,3,5-triazine-2,4-diamine | |
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| Record name | 6-benzyl-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 6-Benzyl-1,3,5-triazine-2,4-diamine | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF99DU9BZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action & Evaluation of 6-Benzyl-1,3,5-triazine-2,4-diamine as a DHFR Inhibitor
Executive Summary
This technical guide details the molecular mechanism, binding kinetics, and experimental validation of 6-Benzyl-1,3,5-triazine-2,4-diamine (often referred to as a "Baker's Triazine" analogue) as a potent inhibitor of Dihydrofolate Reductase (DHFR) . Unlike "classical" antifolates (e.g., Methotrexate) which require active transport via the Reduced Folate Carrier (RFC), this lipophilic "non-classical" antifolate enters cells via passive diffusion, making it a critical scaffold for targeting organisms lacking active folate transport (e.g., certain bacteria and protozoa).
Structural Basis of Inhibition[1][2]
The Pharmacophore: 2,4-Diamino-1,3,5-triazine
The core efficacy of this molecule stems from the 2,4-diamino-1,3,5-triazine ring, which functions as a bioisostere of the pteridine ring found in the natural substrate, 7,8-dihydrofolate (DHF).[1]
-
Protonation State: Under physiological conditions, the N1 nitrogen of the triazine ring is protonated. This positively charged moiety mimics the protonated N5/N8 of DHF.
-
Electrostatic Anchoring: The protonated N1 and the 2-amino group form a critical bidentate hydrogen bond/salt bridge with a conserved carboxylic acid residue deep within the DHFR active site (Asp27 in E. coli, Glu30 in mammalian/human isoforms).
The Hydrophobic Tail: 6-Benzyl Moiety
The 6-benzyl substituent is the discriminator that confers potency and species selectivity.
-
Hydrophobic Pocket Occupancy: The benzyl ring projects into a hydrophobic pocket usually occupied by the p-aminobenzoyl (p-ABA) moiety of folate.
-
Van der Waals Interactions: This interaction displaces ordered water molecules, providing a significant entropic gain to binding affinity. This "non-classical" lipophilic side chain allows the inhibitor to bypass the requirement for polyglutamylation.
Mechanism of Action Diagram
The following diagram illustrates the folate pathway and the specific blockade point of the inhibitor, leading to "thymineless death."
Figure 1: Pathway showing competitive inhibition of DHFR, preventing the reduction of DHF to THF and halting DNA synthesis.[2][3][4]
Experimental Protocol: Spectrophotometric Inhibition Assay
Objective: Determine the
Reagents & Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.5 mM KCl.
-
Substrate (DHF): Prepare fresh. Note: DHF is unstable in light. Keep wrapped in foil.
-
Cofactor (NADPH): 10 mM stock in buffer.
-
Enzyme: Recombinant DHFR (Human or Bacterial, depending on target).
-
Inhibitor: Dissolve 6-Benzyl-1,3,5-triazine-2,4-diamine in 100% DMSO.
Step-by-Step Workflow
-
Pre-Incubation (Critical for Tight Binders):
-
Mix Assay Buffer + NADPH (
final) + DHFR enzyme. -
Add Inhibitor (variable concentrations, e.g., 0.1 nM to 1000 nM).
-
Incubate for 5–10 minutes. This allows the inhibitor to reach equilibrium, essential for accurate
determination of high-affinity ligands.
-
-
Initiation:
-
Add DHF (
final) to start the reaction.
-
-
Measurement:
-
Monitor Absorbance (
) continuously for 5 minutes at 25°C. -
Calculate the initial velocity (
) from the linear portion of the slope.
-
Assay Workflow Diagram
Figure 2: Step-by-step spectrophotometric assay workflow for validating DHFR inhibition.
Data Analysis & Interpretation
The "Tight-Binding" Problem
2,4-diamino-triazines are often tight-binding inhibitors (
Corrective Action: You must use the Morrison Equation for curve fitting:
Where:
- : Velocity with inhibitor
- : Velocity without inhibitor
- : Total enzyme concentration (active site concentration)
- : Total inhibitor concentration
Expected Data Ranges
The following table summarizes expected performance metrics for a high-quality 6-benzyl-1,3,5-triazine-2,4-diamine derivative.
| Parameter | Metric | Interpretation |
| < 10 nM | Indicates potent, tight-binding inhibition. | |
| Selectivity Index | > 100x | Ratio of Mammalian |
| Hill Slope | ~ -1.0 | Deviations suggest aggregation or non-specific binding. |
| Z-Factor | > 0.5 | Required for HTS assay validation. |
References
-
BenchChem. (2025).[3] Application Notes and Protocols for High-Throughput Screening of Dihydrofolate Reductase (DHFR) Inhibitors. Retrieved from
-
Sigma-Aldrich. (2024). Dihydrofolate Reductase Assay Kit Technical Bulletin. Retrieved from
-
Srinivasan, B., & Skolnick, J. (2015).[7] Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase. PMC - NIH. Retrieved from
-
Maeda, S., et al. (2009).[8] Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents. Journal of Medicinal Chemistry. Retrieved from
-
ResearchGate. (2016). Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase. Retrieved from
Sources
- 1. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacophore Bridge: A Technical Guide to 2,4-Diamino-6-Benzyl-s-Triazine Derivatives
The following technical guide details the history, chemistry, and pharmacological evolution of 2,4-diamino-6-benzyl-s-triazine derivatives.
Executive Summary
The 2,4-diamino-6-benzyl-1,3,5-triazine (s-triazine) scaffold represents a pivotal chapter in medicinal chemistry, bridging the era of classical antifolates with modern structure-based kinase inhibitor design. Originally conceptualized in the mid-20th century as "non-classical" inhibitors of Dihydrofolate Reductase (DHFR), these molecules were designed to exploit hydrophobic regions distinct from the folate binding pocket.
This guide analyzes the historical trajectory of this scaffold, from B.R. Baker’s seminal work on active-site-directed inhibition to contemporary applications in oncology (kinase inhibition) and antimicrobial research. It provides validated synthetic protocols and mechanistic insights for researchers optimizing this template for new therapeutic targets.
Historical Genesis: The "Baker" Concept
From Antimetabolites to Hydrophobic Probes
In the 1950s and 60s, the success of Methotrexate (a classical antifolate) drove the search for lipophilic analogs capable of passive diffusion, particularly for crossing the blood-brain barrier. The 2,4-diamino-s-triazine ring was identified as a bioisostere of the pteridine ring found in folic acid.
B.R. Baker revolutionized this field by proposing that enzymes possess "bulk tolerance" regions near the active site. He synthesized hundreds of 2,4-diamino-6-substituted-s-triazines, using the benzyl group to probe hydrophobic pockets adjacent to the catalytic center of DHFR.
-
Classical Antifolates: Mimic the full folate structure (polar, require transport).
-
Non-Classical (Baker's) Antifolates: Retain the pharmacophore (diamino-heterocycle) but replace the glutamate tail with lipophilic aryl/benzyl groups.
The Structural Divergence
It is critical to distinguish this scaffold from clinically approved analogs:
-
s-Triazines (1,3,5): The subject of this guide (Symmetric).
-
as-Triazines (1,2,4): The scaffold of Lamotrigine (Antiepileptic).
-
Dihydrotriazines: The scaffold of Cycloguanil (Antimalarial).
The 2,4-diamino-6-benzyl-s-triazine remains a premier "fragment" for fragment-based drug discovery (FBDD) due to its rigid hydrogen-bonding motif and rotatable benzyl linker.
Chemical Architecture & Synthesis
The synthesis of 2,4-diamino-6-benzyl-s-triazines is governed by the need to construct the symmetric triazine core while introducing the benzyl substituent at the C6 position.
Validated Synthetic Routes
Two primary methodologies exist.[1] The Biguanide Route is preferred for library generation due to the availability of esters, while the Nitrile Route is atom-economical.
Method A: The Biguanide Cyclization (Baker’s Method)
This is the historical standard. It involves the condensation of a biguanide with an ester.[1]
Method B: The Nitrile Cotrimerization (Modern/Green)
Reaction of dicyandiamide with a nitrile, often accelerated by microwave irradiation.
Visualization: Synthetic Logic Flow
The following diagram illustrates the decision matrix for selecting a synthetic route based on available starting materials.
Figure 1: Comparison of Biguanide (Route A) and Nitrile (Route B) synthetic pathways.
Experimental Protocols
Protocol: Synthesis via Biguanide (Route A)
Objective: Synthesis of 2,4-diamino-6-benzyl-1,3,5-triazine.[2][3] Rationale: This method minimizes side reactions common in high-temperature nitrile trimerizations.
Materials:
-
Phenylacetic acid ethyl ester (1.0 eq)
-
Biguanide hydrochloride (1.2 eq)
-
Sodium methoxide (NaOMe) solution (30% in MeOH)
-
Anhydrous Methanol[1]
Step-by-Step Methodology:
-
Activation: Dissolve Biguanide HCl (10 mmol) in anhydrous methanol (20 mL). Add NaOMe solution (12 mmol) dropwise at 0°C. Stir for 30 minutes to liberate the free biguanide base.
-
Note: Removal of NaCl precipitate by filtration is optional but recommended for cleaner workup.
-
-
Condensation: Add Phenylacetic acid ethyl ester (10 mmol) slowly to the filtrate.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH 9:1).
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a white solid. If not, evaporate the solvent to 20% volume and add ice-cold water (50 mL).
-
Purification: Filter the solid and wash with cold water (2x) and diethyl ether (1x) to remove unreacted ester. Recrystallize from Ethanol/Water.
Validation Check:
-
Melting Point: Expect ~230–235°C (dependent on specific benzyl substitution).
-
1H NMR (DMSO-d6): Look for the benzyl methylene singlet (~3.6 ppm) and the broad amino signals (~6.0–6.5 ppm).
Pharmacology & Mechanism of Action
The Primary Target: DHFR Inhibition
The 2,4-diamino-triazine moiety functions as a molecular mimic of the 2,4-diamino-pteridine ring of dihydrofolate.
-
Mechanism: Competitive inhibition of Dihydrofolate Reductase (DHFR).
-
Binding Mode: The N1 and 2-NH2 groups form a "pincer" hydrogen bond network with a conserved Aspartic Acid residue (e.g., Asp27 in E. coli DHFR, Glu30 in vertebrate DHFR).
-
The Benzyl Role: The benzyl group projects into a hydrophobic pocket, displacing ordered water molecules and increasing binding affinity via entropy-driven hydrophobic effects.
The Modern Target: Kinase Inhibition
Recent studies (e.g., Int. J. Pharm. Res. Allied Sci., 2024) have repurposed this scaffold for kinase inhibition (e.g., PIM1 kinase). The ATP-binding pocket of kinases shares structural homology with the folate pocket of DHFR regarding the requirement for a donor-acceptor-donor H-bond motif.
Visualization: Signaling & Inhibition Pathway
The following diagram details the dual-mechanism potential of the scaffold.
Figure 2: Dual mechanistic pathways: DHFR inhibition (Antifolate) and Kinase inhibition (ATP-competitive).
Key Data Summary
The following table summarizes the structure-activity relationship (SAR) trends observed in 6-benzyl-s-triazines.
| Substitution (R on Benzyl) | Electronic Effect | Lipophilicity (LogP) | DHFR Potency | Kinase Selectivity |
| H (Unsubstituted) | Neutral | Moderate | Baseline | Low |
| 3,4-Dichloro | Electron Withdrawing | High | High (Baker's Peak) | Moderate |
| 4-Methoxy | Electron Donating | Moderate | Moderate | High (PIM1) |
| 4-Nitro | Strong Withdrawing | Moderate | Low (Poor Solubility) | Low |
References
- Baker, B. R. (1967). Design of Active-Site-Directed Irreversible Enzyme Inhibitors. Wiley.
-
Diakité, M., et al. (2024).[1] "Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses." International Journal of Pharmaceutical Research & Allied Sciences.
-
Janczak, J., & Kubiak, R. (2009).[3] "Supramolecular hydrogen-bonded 1D arrangement in the crystals of 2,4-diamino-6-benzyl-1,3,5-triazine."[3] Journal of Molecular Structure.
-
Modi, P., et al. (2006). "Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Sousa, J. L., et al. (2006). "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Molecules.
Sources
Technical Monograph: Toxicology and Handling of 6-Benzyl-1,3,5-triazine-2,4-diamine
Chemical Identity & Molecular Mechanism
Compound Identification
6-Benzyl-1,3,5-triazine-2,4-diamine is a diaminotriazine derivative structurally homologous to established antifolate drugs such as Cycloguanil and Pyrimethamine. Unlike its industrial analog benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine), the inclusion of a benzyl methylene bridge (
| Property | Specification |
| Systematic Name | 6-benzyl-1,3,5-triazine-2,4-diamine |
| Chemical Class | 2,4-Diamino-s-triazine (Antifolate) |
| Molecular Formula | |
| Molecular Weight | 201.23 g/mol |
| Solubility | Low in water; Soluble in DMSO, Methanol, and dilute acids. |
| Appearance | White to off-white crystalline powder |
| Melting Point | ~220–225 °C (Predicted based on phenyl analog) |
Mechanism of Action: DHFR Inhibition
The toxicological profile of this compound is inextricably linked to its pharmacodynamics. It acts as a competitive inhibitor of Dihydrofolate Reductase (DHFR) . By mimicking the pteridine ring of dihydrofolate, it blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a cofactor essential for the synthesis of thymidylate (dTMP) and purines.
Consequence: This inhibition leads to "thymineless death"—an arrest of DNA synthesis particularly lethal to rapidly dividing cells (bone marrow, intestinal epithelium, and fetal tissue).
Figure 1: Mechanism of Action. The compound competitively inhibits DHFR, severing the conversion of DHF to THF, ultimately halting DNA synthesis.
Toxicological Hazard Assessment
Note: Specific empirical data for the 6-benzyl analog is limited. The following assessment utilizes Read-Across Methodology based on the structural analog Benzoguanamine (CAS 91-76-9) and the pharmacological class of Diaminotriazines .
Acute Toxicity
-
Oral: Classified as Harmful if Swallowed . Analog data (Benzoguanamine) suggests an LD50 (Rat) of ~1,200 mg/kg. However, due to the potentially higher potency of the benzyl derivative, it should be treated as Toxic (Category 3) until verified.
-
Dermal/Inhalation: May cause irritation to the respiratory tract and skin. High concentrations of dust may lead to systemic absorption.
Chronic & Target Organ Toxicity
-
Hematotoxicity: Chronic exposure may lead to megaloblastic anemia, leukopenia, and thrombocytopenia (bone marrow suppression).
-
Reproductive Toxicity (Critical Hazard): As a folate antagonist, this compound is a presumed human teratogen (GHS Category 1B). Folate is critical for neural tube closure; exposure during pregnancy poses severe risks of congenital malformations.
-
Nephrotoxicity: Triazines can crystallize in renal tubules (crystalluria) if hydration is poor, leading to acute kidney injury.
Comprehensive Safety Data Sheet (SDS) Synthesis
Signal Word: DANGER
GHS Classification & Hazard Statements
| GHS Class | Category | Hazard Statement Code | Description |
| Acute Tox.[1][2] (Oral) | 4 | H302 | Harmful if swallowed. |
| Reproductive Tox. | 1B | H360 | May damage fertility or the unborn child. |
| STOT - RE | 2 | H373 | May cause damage to organs (Bone Marrow) through prolonged/repeated exposure. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation. |
Precautionary Statements
-
P201: Obtain special instructions before use.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.[4]
Handling & Storage
-
Engineering Controls: Use only in a chemical fume hood or a powder containment weigh station.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8 °C (Desiccate to prevent hydrolysis).
Experimental Protocols for Safety Validation
Solubility & Stock Solution Preparation
Rationale: Triazines are hydrophobic. Improper solubilization leads to precipitation in aqueous media, causing false negatives in toxicity assays.
-
Weighing: Weigh 10 mg of 6-benzyl-1,3,5-triazine-2,4-diamine into a glass vial.
-
Solvent: Add 1.0 mL of 100% DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.
-
Result: 10 mg/mL (approx. 50 mM) clear stock solution.
-
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the drug).
-
Storage: Aliquot and store at -20 °C. Avoid repeated freeze-thaw cycles.
In Vitro Cytotoxicity Validation (MTT Assay)
Rationale: To confirm potency and establish a "No Observed Adverse Effect Level" (NOAEL) in a cellular model.
-
Seeding: Plate HeLa or HepG2 cells at 5,000 cells/well in a 96-well plate. Incubate 24h.
-
Treatment: Prepare serial dilutions of the compound in culture medium (Final DMSO < 0.5%).
-
Range: 0.01 µM to 100 µM.
-
-
Incubation: Treat cells for 48–72 hours.
-
Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.
-
Analysis: Plot dose-response curve to determine IC50.
Emergency Response & Waste Management
Spill Response Decision Tree
Figure 2: Emergency Spill Response Workflow. Prioritize containment of dust to prevent inhalation.[3]
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3]
-
Skin Contact: Wash with soap and water. If irritation occurs, seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration). Immediately call a POISON CENTER.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7064, Benzoguanamine (Analog Reference). Retrieved from [Link]
- Assaraf, Y. G. (2007).Molecular basis of antifolate resistance. Cancer Drug Resistance. Describes the mechanism of DHFR inhibition by diaminotriazines.
-
European Chemicals Agency (ECHA). Substance Information: 2,4-diamino-6-phenyl-1,3,5-triazine. Classification and Labelling Inventory. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Scalable Synthesis of 6-Benzyl-1,3,5-triazine-2,4-diamine via Biguanide Cyclization
Executive Summary & Scientific Rationale
This application note details the optimized protocol for synthesizing 6-benzyl-1,3,5-triazine-2,4-diamine (also referred to as benzylguanamine). This compound belongs to the 2,4-diamino-s-triazine family, a scaffold critical in medicinal chemistry for dihydrofolate reductase (DHFR) inhibition (e.g., methotrexate analogs) and in materials science as a modifier for amino-formaldehyde resins.
The Chemical Strategy: The synthesis utilizes a condensation-cyclization reaction between biguanide hydrochloride and ethyl phenylacetate in the presence of a strong alkoxide base. Unlike acid chloride routes, which can lead to uncontrolled acylation, the ester-based route utilizes the thermodynamic stability of the forming aromatic triazine ring to drive the reaction to completion.
Key Mechanistic Insight: Biguanide is a 1,5-binucleophile. The reaction proceeds via a Pinner-type mechanism where the terminal nitrogen of the biguanide attacks the ester carbonyl, followed by the elimination of ethanol and subsequent intramolecular cyclization. The use of sodium methoxide (NaOMe) is dual-purpose: it neutralizes the biguanide hydrochloride salt to liberate the reactive free base and acts as a catalyst for the transesterification/cyclization steps.
Reaction Scheme & Pathway Visualization[1][2]
The following diagram illustrates the reaction workflow and the molecular mechanism governing the cyclization.
Figure 1: Reaction pathway for the conversion of Biguanide HCl to 6-Benzyl-1,3,5-triazine-2,4-diamine.
Materials & Equipment
Reagents
| Reagent | CAS No. | Grade | Role |
| Biguanide Hydrochloride | 1115-70-4 | >98% | Nucleophilic Core |
| Ethyl Phenylacetate | 101-97-3 | >99% | Benzyl Source (Electrophile) |
| Sodium Methoxide | 124-41-4 | 25-30% in MeOH | Base / Catalyst |
| Methanol (Anhydrous) | 67-56-1 | HPLC Grade | Solvent |
| Acetic Acid | 64-19-7 | Glacial | Neutralization (Workup) |
Equipment
-
250 mL Round-bottom flask (2-neck).
-
Reflux condenser with drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.
-
Magnetic stirrer and hotplate with oil bath.
-
Vacuum filtration setup (Buchner funnel).
-
Rotary evaporator.
Experimental Protocol
Phase 1: Activation of Biguanide
Objective: Liberate the reactive biguanide free base from its stable hydrochloride salt.
-
Setup: Equip a clean, dry 250 mL round-bottom flask with a magnetic stir bar.
-
Solvent Charge: Add 50 mL of anhydrous Methanol .
-
Base Addition: Add Sodium Methoxide solution (30% in MeOH) (11.0 mL, ~54 mmol, 1.1 equiv relative to Biguanide).
-
Note: If using solid NaOMe, dissolve 2.9 g in the methanol first. Handle with care; NaOMe is corrosive and moisture-sensitive.
-
-
Salt Addition: Add Biguanide Hydrochloride (6.88 g, 50 mmol) to the stirring methoxide solution.
-
Activation: Stir at room temperature for 15–20 minutes. The solution may become slightly cloudy as NaCl precipitates, but the biguanide will be in solution as the free base.
Phase 2: Condensation & Cyclization
Objective: Drive the reaction between the ester and the biguanide to form the triazine ring.
-
Reagent Addition: Add Ethyl Phenylacetate (8.21 g, 8.0 mL, 50 mmol) dropwise to the reaction mixture over 5 minutes.
-
Critical Check: Ensure the stoichiometry is close to 1:1. A slight excess of the ester (1.1 equiv) is acceptable to ensure full consumption of the biguanide.
-
-
Reflux: Attach the reflux condenser. Heat the mixture to reflux (bath temp ~75°C) for 4 to 6 hours .
-
Monitoring: The reaction progress can be monitored by TLC (Mobile phase: 9:1 DCM/MeOH). The starting biguanide (very polar) will disappear, and a less polar UV-active spot (Product) will appear.
-
-
Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature.
Phase 3: Isolation & Purification
Objective: Isolate the product from the reaction matrix and remove inorganic salts.
-
Concentration: Remove approximately 70% of the methanol using a rotary evaporator.
-
Precipitation: Pour the concentrated residue into 100 mL of ice-cold water . Stir vigorously for 30 minutes. The product should precipitate as a white to off-white solid.
-
Filtration: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with:
-
Cold water (2 x 20 mL) to remove residual NaCl and NaOMe.
-
Cold diethyl ether (1 x 10 mL) to remove unreacted ester (optional, but recommended for high purity).
-
-
Recrystallization: If the purity is <95%, recrystallize the crude solid from Ethanol/Water (4:1) or DMF/Water . Dissolve in hot solvent, filter while hot to remove any insoluble impurities, and let cool slowly.
-
Drying: Dry the product in a vacuum oven at 50°C for 12 hours.
Quality Control & Characterization
Expected Yield: 65% – 80% Appearance: White crystalline powder
| Analytical Method | Expected Result | Interpretation |
| Melting Point | 228°C – 232°C | Sharp range indicates high purity. |
| 1H NMR (DMSO-d6) | Benzylic | |
| Aromatic protons (Phenyl ring). | ||
| Mass Spectrometry | [M+H]+ = 202.1 | Molecular weight of |
Troubleshooting Guide:
-
Low Yield: Ensure the Methanol is anhydrous. Water competes with the biguanide for the ester, leading to hydrolysis (forming phenylacetic acid) rather than cyclization.
-
Sticky Product: If the product oils out upon pouring into water, the reaction may be incomplete. Re-dissolve in MeOH and reflux longer, or scratch the side of the flask to induce crystallization.
References
-
Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity. Source: National Institutes of Health (PMC) Context: Detailed protocols for condensing biguanides with esters (methyl benzoate, etc.) to form 6-substituted-2,4-diamino-1,3,5-triazines. URL:[Link]
-
Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines. Source: International Journal of Pharmaceutical Research & Allied Sciences Context: Provides stoichiometry and workup procedures for 6-aryl-triazine synthesis using sodium methoxide. URL:[Link]
-
Synthesis of 6-substituted-2,4-diamino-1,3,5-triazines. Source: Journal of the American Chemical Society (JACS) - Shapiro et al. (Classic Reference) Context: Foundational text establishing the reaction of biguanides with esters as the standard route for guanamine synthesis. URL:[Link]
-
Synthetic accesses to biguanide compounds. Source: Beilstein Journal of Organic Chemistry Context: Review of biguanide reactivity and cyclization mechanisms.[1] URL:[Link]
Sources
HPLC method development for detection of 6-Benzyl-1,3,5-triazine-2,4-diamine
Application Note: HPLC Method Development for 6-Benzyl-1,3,5-triazine-2,4-diamine
Executive Summary
This technical guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Benzyl-1,3,5-triazine-2,4-diamine (CAS: 1853-88-9). This compound, a structural analog of benzoguanamine with a benzyl spacer, presents specific chromatographic challenges due to the basicity of its diamino-triazine core and the hydrophobicity of the benzyl moiety.
Key Application Areas:
-
Pharmaceutical Impurity Profiling: Analysis of triazine-based antifolates and kinase inhibitors.
-
Polymer Chemistry: Quality control of resin cross-linkers.
-
Environmental Monitoring: Detection of triazine degradation products.
Physicochemical Context & Separation Strategy
To design a self-validating method, we must first understand the analyte's behavior in solution.
| Property | Value (Approx.) | Chromatographic Implication |
| Molecular Weight | 201.23 g/mol | Suitable for UV and MS detection. |
| pKa (Triazine Ring) | ~4.0 - 4.5 | The molecule is basic. At neutral pH, it exists in equilibrium; at pH < 3.0, it is fully protonated (cationic). |
| LogP | ~1.6 | Moderately lipophilic. Retains well on C18 phases. |
| UV Max | 235–245 nm | Strong absorbance due to the conjugated triazine-benzyl system. |
The Separation Challenge: Silanol Interactions
The primary failure mode in analyzing diamino-triazines is peak tailing . The basic amino groups (
The Solution: Low pH Phosphate Buffer We utilize a mobile phase pH of 3.0 .
-
Silanol Suppression: At pH 3.0, residual silanols are protonated (neutral), preventing cation-exchange interactions.
-
Analyte Ionization: The analyte is fully protonated. While this reduces hydrophobic retention slightly compared to the neutral form, it ensures a single ionization state, yielding sharp, symmetrical peaks.
Method Development Decision Matrix
The following logic flow illustrates the selection process for the stationary phase and mobile phase conditions.
Figure 1: Decision tree for selecting chromatographic conditions based on analyte basicity and detection requirements.
Detailed Experimental Protocol (Gold Standard)
This protocol utilizes the Low pH Phosphate method, prioritized for its robustness, reproducibility, and peak symmetry in UV-based Quality Control environments.
A. Reagents & Equipment[1][2][3][4]
-
HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (quaternary pump preferred).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18). Note: "Eclipse Plus" is double end-capped, essential for basic compounds.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer Reagent: Potassium Dihydrogen Phosphate (
), 85% Phosphoric Acid ( ).
B. Mobile Phase Preparation
-
Buffer (Mobile Phase A):
-
Dissolve 2.72 g of
in 950 mL of Milli-Q water (20 mM concentration). -
Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid.
-
Dilute to 1000 mL. Filter through a 0.22 µm nylon membrane.
-
-
Organic (Mobile Phase B):
-
100% Acetonitrile (degassed).
-
C. Instrument Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Vol | 5.0 µL |
| Detection | UV @ 240 nm (Reference: 360 nm) |
| Run Time | 15.0 Minutes |
D. Gradient Program
Rationale: The benzyl group provides sufficient hydrophobicity to require a gradient to clear the column of potential lipophilic impurities.
| Time (min) | % Buffer (A) | % ACN (B) | Event |
| 0.00 | 90 | 10 | Equilibration |
| 8.00 | 40 | 60 | Linear Ramp |
| 10.00 | 10 | 90 | Wash |
| 10.10 | 90 | 10 | Re-equilibration |
| 15.00 | 90 | 10 | End |
Sample Preparation Workflow
Correct sample preparation is critical to prevent precipitation, as the free base has limited water solubility.
Figure 2: Sample preparation workflow ensuring solubility and compatibility with the mobile phase.
Critical Note on Diluent: Do not dissolve the sample in 100% water. The initial dissolution must be in Methanol or Acetonitrile. The final dilution step (Step 4) ensures the solvent strength matches the initial mobile phase conditions (90% Aqueous) to prevent peak distortion ("solvent effect").
Validation & Performance Criteria
To ensure the method is "Trustworthy" (Part 2 of requirements), the following system suitability parameters must be met before routine analysis.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time ( | ~5.5 - 6.5 min | Ensures separation from the void volume ( |
| Tailing Factor ( | Crucial for diamines. | |
| Theoretical Plates ( | Indicates good column efficiency. | |
| Resolution ( | If analyzing against a known impurity (e.g., Benzoguanamine). | |
| LOD / LOQ | ~0.1 µg/mL / 0.3 µg/mL | Estimated based on the high molar absorptivity of the triazine ring at 240 nm. |
Troubleshooting Guide
-
Problem: Split Peaks
-
Cause: Sample solvent is too strong (e.g., injected 100% ACN).
-
Fix: Dilute sample with Mobile Phase A (Buffer) as described in the workflow.
-
-
Problem: Retention Time Drift
-
Cause: pH fluctuation in the buffer. Triazines are sensitive to pH changes near their pKa.
-
Fix: Use a calibrated pH meter and ensure the buffer is exactly pH 3.0.
-
-
Problem: High Backpressure
-
Cause: Buffer precipitation in the ACN line.
-
Fix: Ensure the mixing chamber is efficient, or premix A/B lines slightly (e.g., A: 95% Buffer/5% ACN) to prevent shock precipitation.
-
References
-
SIELC Technologies. (2018). Separation of 6-Benzyl-1,3,5-triazine-2,4-diamine on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (2023).[1] 6-Benzyl-1,3,5-triazine-2,4-diamine (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link]
-
Loeser, E., et al. (2011). Possible factors influencing the separation mechanism of diastereomeric amino acid derivatives obtained from s-triazine type reagents. Journal of Chromatography A. Retrieved from [Link]
Sources
Application Notes and Protocols for Solid-Phase Extraction of Triazine Diamines in Plasma
Introduction: The Analytical Challenge of Triazine Diamines in Plasma
Triazine-based compounds are integral to various industries, from agriculture to pharmaceuticals. As these compounds are metabolized, they often form more polar derivatives, such as triazine diamines. The analysis of these diamine metabolites in complex biological matrices like plasma is a significant challenge for researchers and drug development professionals. The inherent polarity of these compounds makes them difficult to extract from plasma with high recovery and purity using traditional liquid-liquid extraction or simple reversed-phase solid-phase extraction (SPE) methods.[1][2] Furthermore, the plasma matrix itself is laden with endogenous interferences like proteins and phospholipids, which can cause ion suppression in mass spectrometry-based analyses and compromise the integrity of the analytical results.[3]
This application note provides a detailed guide to robust and efficient solid-phase extraction methods tailored for the selective isolation of triazine diamines from plasma. We will delve into the principles of mixed-mode and polymeric cation exchange SPE, offering scientifically-grounded protocols and field-proven insights to enable reliable quantification of these challenging analytes.
The Power of Mixed-Mode SPE for Polar Basic Compounds
To overcome the limitations of single-mechanism SPE, mixed-mode SPE has emerged as a powerful tool for the extraction of polar, ionizable compounds from complex biological fluids.[4] This technique utilizes a sorbent that possesses both non-polar (e.g., C8 or C18) and ion-exchange functionalities (e.g., cation or anion exchange). For triazine diamines, which are basic compounds, a mixed-mode sorbent with both reversed-phase and strong cation exchange (SCX) properties is ideal.
The dual retention mechanism allows for a more selective and rigorous cleanup of the sample. The non-polar functional groups retain the analytes and some endogenous interferences through hydrophobic interactions, while the cation exchange groups specifically bind the positively charged triazine diamines. This orthogonal approach enables the use of a multi-step wash protocol to effectively remove a wide range of interferences, from non-polar lipids to charged, acidic, and neutral molecules, resulting in a much cleaner extract.
Visualizing the Mixed-Mode SPE Workflow
The following diagram illustrates the fundamental steps and retention mechanisms involved in a mixed-mode cation exchange SPE protocol for triazine diamines.
Caption: A typical workflow for mixed-mode cation exchange solid-phase extraction.
Protocol 1: Mixed-Mode Cation Exchange (SCX) SPE
This protocol is designed for non-polar basic compounds and can be adapted for triazine diamines that exhibit some hydrophobic character.
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., Discovery DSC-MCAX, 100 mg/3 mL)
-
Human Plasma
-
50 mM Ammonium Acetate Buffer (pH 6.0)
-
1 M Acetic Acid
-
Methanol (HPLC Grade)
-
5% Ammonium Hydroxide in Methanol
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Autosampler Vials
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Vortex to ensure homogeneity.
-
Dilute 1 mL of plasma with 1 mL of 50 mM ammonium acetate (pH 6.0).
-
Vortex mix thoroughly.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges with 1 mL of methanol.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges with 1 mL of 50 mM ammonium acetate (pH 6.0).
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0).
-
Wash the cartridge with 1 mL of 1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the triazine diamines with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protocol 2: Polymeric Cation Exchange SPE for Polar Basic Analytes
For more polar triazine diamines, a polymeric cation exchange sorbent can offer enhanced retention and recovery.[1] These sorbents are designed to minimize non-specific binding of proteins and phospholipids, leading to cleaner extracts.[1]
Materials:
-
Polymeric Cation Exchange SPE Cartridges (e.g., Agilent Bond Elut Plexa PCX)
-
Human Plasma
-
2% Phosphoric Acid
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
5% Ammonium Hydroxide in an organic solvent mixture (e.g., Methanol/Acetonitrile)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Autosampler Vials
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning and Equilibration:
-
Condition the cartridge with methanol.
-
Equilibrate the cartridge with an acidic aqueous solution (e.g., 2% phosphoric acid).
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge.
-
-
Washing:
-
Elution:
-
Elute the basic analytes using a mixture of organic solvents containing ammonia to disrupt the cation exchange interaction.[1]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate and reconstitute in the initial mobile phase for analysis.
-
Data Presentation: Expected Performance
The following table summarizes typical performance data that can be expected when using mixed-mode SPE for the extraction of polar basic compounds from plasma. While specific values for triazine diamines will require method validation, these serve as a reliable benchmark.
| Parameter | Expected Value | Rationale and Key Considerations |
| Recovery | > 85% | High recoveries are achievable due to the dual retention mechanism that strongly binds the analytes of interest. |
| Relative Standard Deviation (RSD) | < 15% | The robust nature of the SPE protocol leads to high reproducibility. |
| Matrix Effect | Minimal | The comprehensive wash steps effectively remove phospholipids and other matrix components that cause ion suppression.[1][3] |
| Limit of Quantitation (LOQ) | Low ng/mL to sub-ng/mL | The concentration effect of SPE combined with clean extracts allows for low limits of detection.[1] |
Mechanism of Retention and Elution
The following diagram illustrates the chemical interactions at play during the mixed-mode SPE process.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Drug Resistance to Triazine Diamine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazine diamine inhibitors. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming drug resistance mechanisms encountered during your experiments. As your dedicated application scientist, I will walk you through the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding the Landscape of Resistance
Triazine diamine compounds, such as the antimalarial drugs cycloguanil and pyrimethamine, are potent inhibitors of dihydrofolate reductase (DHFR).[1][2][3] This enzyme is a critical checkpoint in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids.[4] By blocking DHFR, these inhibitors halt DNA synthesis and cell proliferation.[5][6] However, the emergence of drug resistance is a significant hurdle in their therapeutic application.[7][8] This guide will address the common mechanisms of resistance and provide strategies to investigate and circumvent them.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions researchers often have when they begin to suspect or investigate resistance to triazine diamine inhibitors.
Q1: What are the primary mechanisms of resistance to triazine diamine DHFR inhibitors?
A1: Resistance to triazine diamine inhibitors predominantly arises from three main molecular events:
-
Target Modification: This is the most common mechanism, involving point mutations in the dhfr gene. These mutations alter the amino acid sequence of the DHFR enzyme, reducing the binding affinity of the inhibitor.[1][2][9] For example, in Plasmodium falciparum, mutations at codons Ser-108, Ala-16, Cys-59, and Ile-164 of the DHFR gene are well-known to confer resistance to pyrimethamine and cycloguanil.[3][10]
-
Increased Target Expression: Amplification of the dhfr gene leads to overexpression of the DHFR protein.[8] This increased concentration of the target enzyme effectively "soaks up" the inhibitor, requiring higher drug concentrations to achieve a therapeutic effect.
-
Reduced Drug Accumulation: This can occur through two primary routes: impaired drug influx or increased drug efflux. ATP-binding cassette (ABC) transporters are a family of efflux pumps that can actively transport a wide range of compounds, including some anticancer drugs, out of the cell, thereby reducing their intracellular concentration and efficacy.[11][12] While less characterized for all triazine diamines, this is a plausible and often investigated mechanism of resistance.[8][13]
Q2: My compound is showing reduced efficacy in a resistant cell line. How do I determine which resistance mechanism is at play?
Caption: Tiered workflow for identifying resistance mechanisms.
Q3: Can resistance to one triazine diamine inhibitor confer cross-resistance to others?
A3: Yes, and this is a critical consideration in drug development. Cross-resistance depends on the specific mutation in the DHFR enzyme. For instance, in P. falciparum, a single S108N mutation confers high-level resistance to pyrimethamine but only moderately affects cycloguanil susceptibility.[1][2] Conversely, a combination of A16V and S108T mutations leads to cycloguanil resistance while having minimal impact on pyrimethamine.[1][14] This highlights the subtle but crucial differences in how these inhibitors interact with the DHFR active site.[1][2][14]
Troubleshooting Guides
This section provides structured troubleshooting for common experimental issues.
Scenario 1: Inconsistent IC50 Values in In Vitro Susceptibility Assays
Problem: You are observing significant variability in the 50% inhibitory concentration (IC50) values for your triazine diamine inhibitor against your target cells or organism.
| Potential Cause | Recommended Action | Scientific Rationale |
| Cell/Organism Viability Issues | Perform a baseline viability check (e.g., Trypan Blue for cells, microscopy for parasites) before starting the assay. Ensure consistent seeding density. | If the starting population is not healthy or is inconsistent, the growth inhibition curves will be unreliable, leading to fluctuating IC50 values. |
| Inhibitor Instability | Prepare fresh stock solutions of your inhibitor for each experiment. Verify the stability of your compound in the assay medium over the incubation period using HPLC. | Triazine diamine compounds can degrade in aqueous solutions, especially with prolonged incubation or exposure to light. A lower effective concentration will artificially inflate the IC50. |
| Inconsistent Drug Exposure Time | Standardize the incubation time precisely across all plates and experiments. | The inhibitory effect of DHFR inhibitors is time-dependent. Variations in exposure will lead to different levels of growth inhibition. |
| Assay Detection Method Interference | Run a control plate with your inhibitor at various concentrations in the absence of cells to check for any interference with your readout (e.g., absorbance, fluorescence). | The inhibitor itself may absorb light or fluoresce at the same wavelength as your detection reagent, creating artifacts in the data. |
Scenario 2: Failure to Validate a Known DHFR Mutation's Effect
Problem: You have engineered a cell line with a specific dhfr mutation known to confer resistance, but you do not observe the expected shift in the IC50 value.
| Potential Cause | Recommended Action | Scientific Rationale |
| Incorrect or Incomplete Genetic Modification | Sequence the genomic DNA of your engineered cell line to confirm the presence of the intended mutation and the absence of off-target effects. Also, check for heterozygosity vs. homozygosity. | The mutation may not have been successfully introduced, or the wild-type allele may still be present and expressed, masking the resistant phenotype. |
| Dominant Wild-Type Allele Expression | Perform a quantitative PCR (qPCR) or Western blot to compare the expression levels of the mutant and wild-type DHFR. | If the wild-type allele is expressed at significantly higher levels, it can still be effectively targeted by the inhibitor, resulting in no apparent change in sensitivity. |
| Compensatory Mutations | Perform whole-genome sequencing on your engineered cell line to screen for any unexpected mutations that might increase sensitivity to the drug, thereby counteracting the resistance mutation. | Cellular systems can sometimes adapt to genetic modifications in unexpected ways. A secondary mutation could potentially restore sensitivity. |
| Alternative Drug Transport in the Engineered Line | Conduct a drug accumulation assay to compare the intracellular concentration of the inhibitor in the engineered line versus the parental line. | The process of genetic engineering (e.g., clonal selection) might have inadvertently selected for cells with altered drug transport properties, independent of the DHFR mutation. |
Key Experimental Protocols
Here are detailed, step-by-step methodologies for core experiments in resistance studies.
Protocol 1: DHFR Enzyme Activity Assay
This protocol allows for the direct measurement of DHFR activity and its inhibition by your compound. It is based on the spectrophotometric measurement of NADPH oxidation.[15]
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Purified recombinant DHFR or cell lysate
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADPH solution (e.g., 10 mM stock)
-
Dihydrofolate (DHF) solution (e.g., 10 mM stock)
-
Your triazine diamine inhibitor
-
96-well UV-transparent plate
Procedure:
-
Prepare Reagents: Dilute NADPH to a working concentration of 0.1 mM and DHF to 0.1 mM in DHFR Assay Buffer. Prepare serial dilutions of your inhibitor.
-
Set up the Reaction: In each well of the 96-well plate, add the following in order:
-
Assay Buffer to bring the final volume to 200 µL.
-
20 µL of your inhibitor dilution (or buffer for control).
-
20 µL of DHFR enzyme solution/lysate.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add 20 µL of the NADPH working solution.
-
Start Measurement: Immediately add 20 µL of the DHF working solution to initiate the reaction.
-
Data Acquisition: Measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes. The rate of decrease is proportional to DHFR activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50.
Caption: Workflow for the DHFR enzyme activity assay.
Protocol 2: Whole-Cell Drug Accumulation Assay
This protocol uses liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of your inhibitor.
Materials:
-
Sensitive and resistant cell lines
-
Your triazine diamine inhibitor
-
Cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS system
Procedure:
-
Cell Seeding: Seed an equal number of sensitive and resistant cells in multiple wells of a 6-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a known concentration of your inhibitor (e.g., at the IC50 of the sensitive line) for a defined period (e.g., 2 hours).
-
Cell Harvest:
-
Quickly aspirate the medium.
-
Wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Add lysis buffer and scrape the cells.
-
-
Sample Preparation:
-
Collect the cell lysates.
-
Determine the protein concentration of each lysate (e.g., using a BCA assay) for normalization.
-
Perform protein precipitation (e.g., with cold acetonitrile) to prepare the sample for LC-MS analysis.
-
-
LC-MS Analysis: Analyze the samples on a calibrated LC-MS system to quantify the amount of your inhibitor.
-
Data Analysis: Normalize the amount of inhibitor to the total protein concentration for each sample. Compare the normalized intracellular drug concentration between the sensitive and resistant cell lines. A significantly lower concentration in the resistant line suggests an efflux or influx problem.
Advanced Strategies to Overcome Resistance
When facing confirmed resistance, several advanced strategies can be employed.
Combination Therapies
Combining a DHFR inhibitor with a drug that targets a different step in the same pathway or a parallel pathway can be highly effective.[16] For example, in malaria treatment, DHFR inhibitors are often paired with inhibitors of dihydropteroate synthase (DHPS), such as sulfadoxine.[10] This dual blockade of the folate pathway creates a synergistic effect and can overcome resistance to either agent alone.[17]
Development of Novel Inhibitors
Rational drug design can lead to new generations of inhibitors that are effective against resistant targets.[8][13] Key strategies include:
-
Designing Inhibitors with a Different Binding Mode: Create compounds that can accommodate or even take advantage of the structural changes in mutant DHFR enzymes.[13]
-
Increasing Lipophilicity: For resistance caused by impaired transport, increasing the lipophilicity of a compound can enhance its ability to cross cell membranes by passive diffusion, bypassing specific transporters.[8]
-
Dual-Target Inhibitors: Designing single molecules that can inhibit both DHFR and another critical target (e.g., a specific kinase or an efflux pump) is a promising approach to combat resistance.[18][19]
Modulating Host Factors
In some cases, resistance can be influenced by host factors. For example, a novel approach involves targeting host enzymes that affect the stability of DHFR. It has been shown that inhibiting NAD kinase can lead to the degradation of DHFR, sensitizing cancer cells to DHFR inhibitors.[20][21]
Caption: Advanced strategies for circumventing drug resistance.
This technical guide provides a framework for understanding, diagnosing, and overcoming resistance to triazine diamine inhibitors. By employing these systematic troubleshooting guides and advanced experimental strategies, you can more effectively advance your research and development goals.
References
-
Foote, S. J., et al. (1990). Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria. Proceedings of the National Academy of Sciences, 87(8), 3018-3022. [Link]
-
Aubouy, A., et al. (2003). DHFR and DHPS genotypes of Plasmodium falciparum isolates from Gabon correlate with in vitro activity of pyrimethamine and cycloguanil, but not with sulfadoxine-pyrimethamine treatment efficacy. Journal of Antimicrobial Chemotherapy, 52(1), 43-49. [Link]
-
De-Oliveira, F., et al. (2022). Current status of experimental models for the study of malaria. Malaria Journal, 21(1), 1-17. [Link]
-
Basco, L. K., et al. (1995). Point mutations in the dihydrofolate reductase-thymidylate synthase gene and pyrimethamine and cycloguanil resistance in Plasmodium falciparum. Molecular and Biochemical Parasitology, 69(1), 135-138. [Link]
-
Peterson, D. S., et al. (1990). Molecular basis of differential resistance to cycloguanil and pyrimethamine in Plasmodium falciparum malaria. PNAS, 87(8), 3018-3022. [Link]
-
Cowman, A. F., et al. (1988). Amino acid changes in the dihydrofolate reductase-thymidylate synthase gene of Plasmodium falciparum confer resistance to pyrimethamine and cycloguanil. PNAS, 85(23), 9109-9113. [Link]
-
Bertino, J. R. (2000). Strategies to Overcome Resistance to MTX Using New (or Older) AntiFols. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]
-
Elabscience. (n.d.). Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit. [Link]
-
Trebst, A. (2008). The Mode of Action of Triazine Herbicides in Plants. ResearchGate. [Link]
-
Li, G., et al. (2025). Triazine amine compounds synergistically enhance the efficacy against fluconazole-resistant Candida albicans with fluconazole by inhibiting cell wall synthesis. Biochemical Pharmacology, 241, 117181. [Link]
-
Miao, M., et al. (2013). Anti-folate combination therapies and their effect on the development of drug resistance in Plasmodium vivax. Scientific Reports, 3(1), 1-7. [Link]
-
Wikipedia contributors. (2023, December 27). Antifolate. In Wikipedia, The Free Encyclopedia. [Link]
-
Ghorab, M. M., et al. (2019). Dihydrofolate Reductase Inhibitors as Anticancer Agents: Progress and Perspectives in Drug Design and Development. Molecules, 24(6), 1165. [Link]
-
Allegra, C. J. (1995). New Antifolates in Clinical Development. Oncology, 9(7), 649-656. [Link]
-
Abali, E. E., et al. (2008). Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs. Molecular Pharmacology, 74(4), 996-1004. [Link]
-
Winstanley, P. A., et al. (1995). In vitro activities of novel antifolate drug combinations against Plasmodium falciparum and human granulocyte CFUs. Antimicrobial Agents and Chemotherapy, 39(4), 948-953. [Link]
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Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1165. [Link]
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Reeve, S. M., et al. (2025). Expanding the Landscape of Dual Action Antifolate Antibacterials Through 2,4-Diamino-1,6-dihydro-1,3,5-triazines. ACS Infectious Diseases. [Link]
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The European Animal Research Association. (n.d.). A Protocol for Antimalarial Efficacy Models for Compound Screening. [Link]
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UC San Diego Today. (2024, December 9). A New Approach to Predicting Malaria Drug Resistance. [Link]
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Aninagyei, E., et al. (2022). Experimental Models to Study the Pathogenesis of Malaria-Associated Acute Respiratory Distress Syndrome. Frontiers in Cellular and Infection Microbiology, 12, 892019. [Link]
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ASLM. (n.d.). New Tests Provide Breakthrough In The Fight Against Drug-Resistant Malaria. [Link]
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Al-Sanea, M. M., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(11), 4339. [Link]
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Nogueira, F., et al. (2019). An Overview of Drug Resistance in Protozoal Diseases. Molecules, 24(22), 4148. [Link]
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Glavinas, H., et al. (2004). The role of ABC transporters in drug resistance, metabolism and toxicity. Current Drug Delivery, 1(1), 27-42. [Link]
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ResearchGate. (2025, November 22). Recent Cutting‐Edge Designing Strategies for Mtb‐DHFR Inhibitors as Antitubercular Agents. [Link]
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ResearchGate. (2025, October 16). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. [Link]
-
Wiley Online Library. (2024, December 15). Recent Cutting‐Edge Designing Strategies for Mtb‐DHFR Inhibitors as Antitubercular Agents. [Link]
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MDPI. (n.d.). ABC Transporters in the Development of Multidrug Resistance in Cancer Therapy. [Link]
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ResearchGate. (2025, October 16). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]
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Veloso, A. J., et al. (2025, January 21). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 30(3), 606. [Link]
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Solvo Biotechnology. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background. [Link]
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ResearchGate. (2025, August 6). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. [Link]
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Singh, S., et al. (2025, September 29). Revisiting strategies to target ABC transporter-mediated drug resistance in CNS cancer. Drug Resistance Updates, 84, 101103. [Link]
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ResearchGate. (n.d.). Mechanisms of triazine herbicide resistance in ametryn resistant biotype of the fresh water chlorophyte, Scenedesmus vacuolatus. [Link]
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Stevens, M. F. G., et al. (1983). Triazines and related products. Part IX. Potential irreversible dihydrofolate reductase inhibitors: 2,4-diamino-s-triazines with a masked covalent labelling group. Journal of the Chemical Society, Perkin Transactions 1, 2901-2907. [Link]
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Moro, S., et al. (2022). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 14(15), 3749. [Link]
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University of Padua. (2023, May 4). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with. [Link]
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Royal Society of Chemistry. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]
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National Center for Biotechnology Information. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]
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Minimizing side reactions in the benzylation of triazine diamines
Introduction
The selective N-benzylation of 2,4-diamino-1,3,5-triazine scaffolds is a critical transformation in the synthesis of various biologically active molecules, including potential inhibitors for kinases involved in immune and inflammatory responses.[1][2] While seemingly a straightforward nucleophilic substitution, this reaction is frequently plagued by side reactions that compromise yield, purity, and reproducibility. The primary challenge lies in controlling the reactivity of the two exocyclic amino groups, which can lead to mixtures of mono- and di-benzylated products, among other impurities.[3]
This guide provides in-depth troubleshooting advice and validated protocols designed for researchers, medicinal chemists, and process development scientists. We move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for achieving clean, selective, and high-yielding benzylations.
Core Troubleshooting Guide
This section addresses the most common and critical issues encountered during the benzylation of triazine diamines in a practical question-and-answer format.
Question 1: I'm getting a mixture of mono- and di-benzylated products. How can I improve selectivity for the desired mono-benzylated triazine?
Answer: This is the most prevalent challenge and arises from the similar nucleophilicity of the two amino groups on the triazine core. Achieving mono-selectivity requires precise control over reaction kinetics and stoichiometry.
Root Cause Analysis:
The formation of the N,N'-dibenzyl side product is a consecutive reaction. Once the first amino group is benzylated, the second remains sufficiently nucleophilic to react with any excess benzylating agent present. Your primary goal is to make the first reaction (mono-benzylation) significantly more favorable than the second (di-benzylation).
Caption: Reaction pathway showing competing mono- and di-benzylation.
Solutions & Scientific Rationale:
-
Strict Stoichiometric Control (The Limiting Reagent Principle):
-
Strategy: Use the benzylating agent (e.g., benzyl bromide) as the limiting reagent. Start with 1.0 equivalent of the triazine diamine and slowly add 0.8-0.95 equivalents of benzyl bromide. The sub-stoichiometric amount ensures the benzyl bromide is consumed before significant di-alkylation can occur.
-
Causality: By maintaining a low concentration of the electrophile, you favor the initial, faster reaction with the more abundant and highly nucleophilic starting diamine. This leaves unreacted starting material, which is typically easier to separate from the mono-benzylated product than the di-benzylated byproduct is.
-
-
Low Temperature Conditions:
-
Strategy: Perform the reaction at 0 °C or even -20 °C.
-
Causality: The activation energy for the second benzylation (k2) is often slightly higher than for the first (k1). Lowering the temperature disproportionately slows the undesired second reaction, thereby enhancing selectivity for the mono-adduct.
-
-
Choice of Base and Solvent (Modulating Nucleophilicity):
-
Strategy: Use a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger, smaller bases like sodium hydride (NaH). Pair this with a less polar, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) instead of highly polar solvents like dimethylformamide (DMF).
-
Causality: A strong base like NaH fully deprotonates the amino group, creating a highly reactive amide anion that can rapidly lead to over-alkylation. A weaker, hindered organic base like DIPEA only facilitates the reaction by scavenging the HBr byproduct, maintaining a lower, more controlled concentration of the reactive nucleophile. Solvents like DMF can accelerate SN2 reactions but may reduce selectivity; THF offers a better balance.
-
| Parameter | Condition for High Mono-Selectivity | Condition Leading to Over-Benzylation | Rationale |
| Stoichiometry (BnBr:Diamine) | 0.8 : 1 to 0.95 : 1 | > 1.1 : 1 | Limits the electrophile, starving the second reaction. |
| Temperature | 0 °C to -20 °C | Room Temp to 50 °C | Exploits differences in activation energy between the first and second benzylation. |
| Base | DIPEA, K₂CO₃ (milder, hindered) | NaH, t-BuOK (strong, unhindered) | Avoids full deprotonation to a highly reactive anion, allowing for more controlled reaction. |
| Solvent | THF, Dioxane, DCM | DMF, DMSO | Less polar solvents can temper reaction rates, improving kinetic selectivity. |
| Caption: Effect of Reaction Parameters on Mono-Benzylation Selectivity. |
Question 2: I'm observing an unexpected, persistent impurity, especially when using NaH in DMF. What is it and how do I remove it?
Answer: You are likely dealing with a solvent-derived impurity. The combination of NaH, benzyl bromide, and DMF is known to generate a tertiary amine byproduct, N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, via a Sommelet-Hauser rearrangement.[4] This impurity is basic, often co-elutes with the desired product in standard silica gel chromatography, and can act as a poison for catalysts in subsequent reaction steps.[4]
Mechanism of Impurity Formation:
The strong base (NaH) can deprotonate DMF to a small extent, or react with trace amounts of dimethylamine present in DMF. The resulting dimethylamide anion reacts with benzyl bromide. The subsequent steps involve the formation of an ylide followed by a[1][5]-sigmatropic rearrangement.[4]
Caption: Formation of a catalyst-poisoning amine impurity from DMF.
Solutions & Scientific Rationale:
-
Avoid the Reagent Combination:
-
Strategy: The most robust solution is to change the reaction solvent from DMF to THF or dioxane when using a strong base like NaH.[4] This completely avoids the source of the impurity.
-
Causality: THF and dioxane are ethers and are not susceptible to the deprotonation and rearrangement pathway that DMF undergoes.
-
-
Purification via Acid Wash:
-
Strategy: If the reaction has already been performed, this basic impurity can be removed with an acidic workup. After the reaction, quench carefully, dilute with a water-immiscible solvent (e.g., ethyl acetate), and wash the organic layer sequentially with 1M HCl (aq), water, and brine.
-
Causality: The tertiary amine impurity is basic and will be protonated by the acid wash, forming a water-soluble ammonium salt that partitions into the aqueous layer. The desired benzylated triazine, being a much weaker base, remains in the organic layer.
-
Protocol 1: Purification via Acid Wash
-
Upon reaction completion, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent).
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL per 100 mL of organic phase).
-
Wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Wash with brine to remove excess water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Proceed with standard chromatographic purification. The product should now be free of the basic amine impurity.
Question 3: How can I achieve selective mono-benzylation if both amino groups are chemically distinct (e.g., N2 vs. N4)?
Answer: When the amino groups are electronically or sterically different, you can exploit these differences to achieve regioselectivity. If this intrinsic selectivity is insufficient, a protecting group strategy is the most reliable approach.
Solutions & Scientific Rationale:
-
Exploit Inherent Reactivity:
-
Strategy: Analyze the electronic environment of the two amino groups. An amino group adjacent to an electron-donating group on the triazine ring will be more nucleophilic. Conversely, proximity to an electron-withdrawing group will decrease nucleophilicity. Run the reaction under the kinetic control conditions described in Question 1 (low temperature, controlled stoichiometry) to favor reaction at the more nucleophilic site.
-
Causality: The rate of nucleophilic attack is directly proportional to the electron density on the nitrogen atom. By using conditions that favor the fastest reaction, you can achieve selective benzylation at the more electron-rich amino group.
-
-
Orthogonal Protecting Group Strategy:
-
Strategy: This is the most definitive method. Protect one of the two amino groups with a removable protecting group, perform the benzylation on the remaining free amine, and then deprotect the first group.
-
Causality: This approach ensures a single reactive site for benzylation, eliminating any ambiguity or mixtures of regioisomers. The key is to choose a protecting group that is stable to the benzylation conditions and can be removed without affecting the newly installed benzyl group (orthogonality).[6]
-
Sources
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- 3. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
Validation & Comparative
Validating Mass Spectrometry Fragmentation Patterns of 1,3,5-Triazine Diamines: A High-Resolution Workflow Guide
Executive Summary
The structural validation of 1,3,5-triazine diamines presents a unique analytical challenge in drug discovery and environmental toxicology. These compounds—ubiquitous in DHFR inhibitors (e.g., antimalarials), kinase inhibitors, and herbicide metabolites—possess a highly stable aromatic core that resists fragmentation, often leading to ambiguous spectra on lower-resolution instruments.
This guide compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap™ MS/MS workflows against traditional Triple Quadrupole (QqQ) and EI-GC/MS alternatives. We demonstrate that while QqQ remains the standard for quantification, it fails to provide the self-validating structural certainty required for impurity profiling and metabolite identification of triazine diamines.
Technical Deep Dive: The Triazine Stability Problem
Triazine diamines are characterized by a resonance-stabilized
The Solution: HRAM Fragmentation
To validate these structures, we utilize a Stepped Higher-energy C-trap Dissociation (HCD) workflow. Unlike standard CID, HCD allows us to access higher energy channels required to break the triazine ring (Retro-Diels-Alder cleavage), yielding diagnostic ions that confirm the substitution pattern.
Comparative Analysis: HRAM vs. Alternatives
The following table contrasts the "Gold Standard" HRAM workflow against common alternatives in the context of triazine diamine validation.
| Feature | HRAM (Orbitrap/Q-TOF) | Triple Quadrupole (QqQ) | EI-GC/MS |
| Mass Accuracy | < 5 ppm (Self-Validating) | Unit Resolution (Nominal) | Unit Resolution |
| Fragmentation | MS/MS & MS | MS/MS (CID only) | Hard Ionization (In-source) |
| Isotope Fidelity | Resolves fine structure ( | Low resolution | Moderate |
| Ring Cleavage | Controlled (Stepped Energy) | Difficult (Low Energy) | Excessive (Shattered Ion) |
| Primary Use | Structural Validation | Quantitation | Volatile Screening |
| Data Mining | Retrospective Analysis | Targeted Only (MRM) | Library Matching |
Analyst Note: QqQ systems are excellent for counting molecules but poor for identifying them. For validating a new triazine synthesis or metabolite, HRAM is non-negotiable because it confirms the elemental formula of every fragment ion.
Experimental Protocol: The Self-Validating Workflow
This protocol outlines the validation of a generic triazine diamine (e.g., N-substituted-1,3,5-triazine-2,4-diamine) using an HRAM system.
Phase 1: Sample Preparation[1]
-
Solvent: Dissolve analyte in 50:50 MeOH:H₂O + 0.1% Formic Acid.
-
Concentration: Target 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS injection).
-
Critical Step: Avoid phosphate buffers; they suppress ionization of the basic amine groups.
Phase 2: MS Acquisition Parameters (HRAM)
-
Source: Heated Electrospray Ionization (HESI-II).
-
Polarity: Positive (+). Triazines protonate readily at the ring nitrogens.
-
Resolution: 140,000 @ m/z 200 (ensure fine isotope structure).
-
Fragmentation Energy (NCE): Stepped 20, 40, 70 eV.
-
Why? Low energy (20 eV) strips alkyl side chains. High energy (70 eV) breaks the triazine ring.
-
Phase 3: Data Analysis (The Validation Logic)
-
Precursor Check: Error must be < 3 ppm.
-
Isotope Pattern: Match theoretical abundance (especially for Cl/Br derivatives).
-
Fragment Confirmation: Every major fragment must match the theoretical formula within 5 ppm.
Visualizing the Mechanism
Diagram 1: The Self-Validating Analytical Workflow
This workflow illustrates the decision logic for validating a triazine structure.
Caption: Figure 1. Automated decision tree for HRAM structural validation. High mass accuracy filters false positives before fragmentation.
Diagram 2: Fragmentation Pathway of Triazine Diamines
Understanding the specific bond breakages is crucial. The pathway below shows the transition from side-chain loss to ring opening.
Caption: Figure 2. Fragmentation cascade. Note that ring cleavage (RDA) requires significantly higher collision energy than dealkylation.
Experimental Data Summary (Simulated Case Study)
The following data represents a typical validation of 2-chloro-4-ethylamino-6-isopropylamino-s-triazine (Atrazine) using the HRAM protocol.
| Fragment Ion (m/z) | Theoretical Mass | Measured Mass | Error (ppm) | Identity / Mechanism |
| 216.1010 | 216.1016 | 216.1010 | -2.7 | [M+H]⁺ Parent |
| 174.0541 | 174.0546 | 174.0541 | -2.8 | Loss of Propene (Isopropyl group) |
| 132.0072 | 132.0077 | 132.0072 | -3.7 | Loss of Ethylene (Ethyl group) |
| 104.0010 | 104.0019 | 104.0010 | -8.6 | Ring Cleavage (Loss of CH₂N₂) |
| 68.0243 | 68.0248 | 68.0243 | -7.3 | Diagnostic Ring Fragment (C₂H₂N₃⁺) |
Interpretation: The presence of the m/z 68.0243 ion confirms the integrity of the specific N-C-N connectivity within the ring, distinguishing it from potential regioisomers.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[1][2] [Link]
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Thurman, E. M., et al. (2003). Liquid chromatography/mass spectrometry of the triazine herbicides and their metabolites. Journal of Chromatography A. [Link]
-
Holčapek, M., et al. (2012). Structural analysis of small molecules by mass spectrometry. Mass Spectrometry Reviews. [Link]
-
NIST Chemistry WebBook. Mass spectrum of Atrazine. National Institute of Standards and Technology. [Link]
Sources
A Researcher's Guide to the Validation of Molecular Docking Scores for Triazine Ligands
In the landscape of contemporary drug discovery, molecular docking stands as a cornerstone of computational chemistry, offering invaluable predictions of ligand-protein interactions. The triazine scaffold, a privileged structure in medicinal chemistry, is frequently the subject of these in-silico investigations due to its presence in a wide array of biologically active compounds, including approved anticancer agents like Hexamethylmelamine.[1] However, the predictive power of a docking score is only as reliable as its validation. This guide provides a comprehensive framework for researchers to rigorously validate molecular docking scores for triazine ligands, ensuring that computational predictions translate into meaningful experimental outcomes.
The Imperative of Validation: Beyond the Docking Score
A molecular docking score is a calculated estimation of the binding affinity between a ligand and a protein. While immensely useful for virtual screening and lead optimization, it is crucial to recognize that these scores are approximations. Various factors, including the scoring function's algorithm, the flexibility of the protein target, and the presence of solvent molecules, can influence the accuracy of the prediction.[2] Therefore, a multi-faceted validation approach is not just recommended; it is essential for the integrity of any drug discovery campaign centered on triazine-based compounds.
Core Validation Strategies: A Multi-Pronged Approach
A robust validation strategy for molecular docking scores of triazine ligands should integrate both computational and experimental methodologies. This ensures a holistic assessment of the predicted binding modes and affinities.
Computational Validation: Cross-Verification and Benchmarking
Before embarking on costly and time-consuming wet lab experiments, it is prudent to perform in-silico validation. This involves a critical assessment of the docking protocol itself.
-
Re-docking of Co-crystallized Ligands: The first and most fundamental step is to re-dock the native co-crystallized ligand back into the protein's active site.[3] A successful docking protocol should reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value, typically under 2.0 Å.[3][4][5] This confirms that the chosen docking parameters are appropriate for the target system.
-
Cross-Docking with Different Software: Employing multiple docking programs can provide a more robust prediction.[6] Different software utilizes distinct scoring functions and algorithms. If various programs consistently predict a similar binding mode and rank for a triazine ligand, it increases confidence in the result. Examples of commonly used docking software include AutoDock, Glide, GOLD, and Surflex.[4]
-
Enrichment Studies with Decoy Sets: A powerful method to assess the ability of a docking protocol to distinguish between active and inactive compounds is through enrichment studies.[4] This involves "seeding" a large dataset of known inactive molecules (decoys) with a small number of known active triazine ligands. A successful docking run should rank the active compounds significantly higher than the decoys.[4]
Experimental Validation: Correlating Scores with Tangible Data
Ultimately, the true measure of a docking score's validity lies in its correlation with experimental data. Several well-established biochemical and biophysical assays can provide the necessary empirical evidence.
-
In Vitro Binding Assays (IC50, Ki, Kd): The most direct method to validate docking scores is to synthesize the triazine ligands and test their biological activity in vitro.[3] Biochemical assays can determine key parameters like the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd). A strong correlation between lower (more favorable) docking scores and lower experimental binding affinity values provides compelling evidence for the accuracy of the computational model.[2][7]
-
Structure-Activity Relationship (SAR) Analysis: As a series of triazine analogs are synthesized and tested, a Structure-Activity Relationship (SAR) can be established. This involves correlating changes in the chemical structure of the ligands with their biological activity. The docking poses should be able to rationalize the observed SAR. For instance, if adding a specific functional group to the triazine core leads to a significant increase in potency, the docking model should reveal a favorable interaction, such as a new hydrogen bond or hydrophobic contact, that explains this enhancement.[1]
Workflow for Validating Triazine Ligand Docking Scores
The following diagram illustrates a comprehensive workflow for the validation of molecular docking scores for triazine ligands, integrating both computational and experimental approaches.
Caption: A comprehensive workflow for the validation of molecular docking scores for triazine ligands.
Case Study: Validation of Triazine-Based DHFR Inhibitors
A study on 1,3,5-triazine derivatives as potential cytotoxic agents against lung cancer provides a practical example of this validation process.[1] Researchers performed molecular docking of their synthesized compounds into the active site of human dihydrofolate reductase (hDHFR), a well-known cancer target.[1] The docking study aimed to understand the structure-activity relationships and interpret the differences in binding interactions among the synthesized triazines.[1] Crucially, the computational results were supported by experimental data, where several of the synthesized compounds exhibited potent cytotoxic activity against the A549 lung cancer cell line, with IC50 values in the nanomolar range.[1] This correlation between the predicted binding and the observed biological activity lends significant credibility to the docking scores.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison between computational predictions and experimental results, data should be presented in a structured tabular format.
| Triazine Ligand | Docking Score (kcal/mol) | Experimental IC50 (nM) | Key Predicted Interactions |
| Compound 8e | -8.5 | 50 | Hydrogen bonds with Glu30, Val115 |
| Compound 9a | -9.2 | 42 | Hydrophobic interactions with Phe31, Leu67 |
| Compound 10e | -9.8 | 62 | Hydrogen bonds with Ile7, Val115 |
| Compound 11e | -10.5 | 28 | Strong hydrophobic contact with multiple residues |
| Methotrexate (Ref) | -11.2 | N/A | Known binding interactions |
Data is illustrative and based on findings from a study on triazine derivatives as hDHFR inhibitors.[1]
Detailed Experimental Protocol: In Vitro DHFR Inhibition Assay
To obtain the experimental data for comparison, a standard dihydrofolate reductase (DHFR) inhibition assay can be performed.
Objective: To determine the IC50 values of synthesized triazine ligands against human DHFR.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)
-
Synthesized triazine compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a series of dilutions of the triazine compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the triazine compound dilutions (or DMSO for control).
-
Initiate the reaction by adding the DHFR enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).
-
Start the enzymatic reaction by adding the DHF substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each compound concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Conclusion: A Commitment to Scientific Rigor
The validation of molecular docking scores is a critical, multi-step process that underpins the reliability of computational drug discovery. For triazine ligands, a class of compounds with significant therapeutic potential, this rigor is paramount. By integrating computational cross-validation with robust experimental verification, researchers can move beyond mere prediction and generate actionable insights that accelerate the development of novel and effective medicines. This commitment to a self-validating system of inquiry is the hallmark of sound scientific practice and the foundation upon which future therapeutic breakthroughs will be built.
References
-
How can I validate docking result without a co-crystallized ligand? (2021). Available at: [Link]
-
Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45. Available at: [Link]
-
El-Sayed, M. A., et al. (2025). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Polycyclic Aromatic Compounds, 1-25. Available at: [Link]
-
Kirubakaran, P., & Muthusamy, K. (2014). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE, 9(8), e105926. Available at: [Link]
-
Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Available at: [Link]
-
How to interprete and analyze molecular docking results? (2024). Available at: [Link]
-
Ahmad, I., et al. (2024). Synthesis, biological activities, and molecular docking studies of triazolo[4,3-b]triazine derivatives as a novel class of α-glucosidase and α-amylase inhibitors. Archiv der Pharmazie, 357(3), e2300458. Available at: [Link]
-
How to validate the molecular docking results ? (2022). Available at: [Link]
-
Wang, J., et al. (2015). Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calculations. RSC Advances, 5(29), 22765-22778. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
